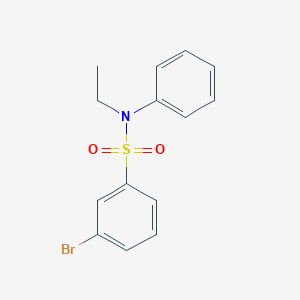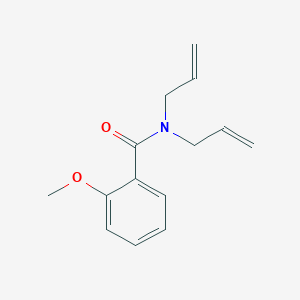
N-benzyl-3-cyclohexene-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-3-cyclohexene-1-carboxamide, also known as BCH, is a chemical compound that has been widely studied for its potential applications in various fields of research. BCH is a cyclic amide that contains a benzyl group and a cyclohexene ring. The compound has a molecular weight of 205.28 g/mol and a melting point of 108-110°C. In
Mécanisme D'action
The exact mechanism of action of N-benzyl-3-cyclohexene-1-carboxamide is not fully understood. However, studies have suggested that N-benzyl-3-cyclohexene-1-carboxamide may act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. N-benzyl-3-cyclohexene-1-carboxamide has also been reported to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
Studies have shown that N-benzyl-3-cyclohexene-1-carboxamide exhibits a wide range of biochemical and physiological effects. N-benzyl-3-cyclohexene-1-carboxamide has been reported to inhibit the growth and proliferation of cancer cells, induce apoptosis, and suppress inflammation. N-benzyl-3-cyclohexene-1-carboxamide has also been shown to have analgesic and antipyretic effects, as well as neuroprotective properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-benzyl-3-cyclohexene-1-carboxamide is its ease of synthesis, which makes it readily available for research purposes. Additionally, N-benzyl-3-cyclohexene-1-carboxamide has been shown to exhibit a wide range of biological activities, making it a versatile compound for studying various biological processes. However, one of the limitations of N-benzyl-3-cyclohexene-1-carboxamide is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on N-benzyl-3-cyclohexene-1-carboxamide. One area of interest is the development of N-benzyl-3-cyclohexene-1-carboxamide analogs with improved solubility and potency. Another area of research is the investigation of the molecular mechanisms underlying the biological activities of N-benzyl-3-cyclohexene-1-carboxamide. Additionally, the potential therapeutic applications of N-benzyl-3-cyclohexene-1-carboxamide in the treatment of cancer, inflammation, and neurodegenerative diseases warrant further investigation.
Conclusion:
In conclusion, N-benzyl-3-cyclohexene-1-carboxamide is a versatile compound that has been widely studied for its potential applications in various fields of research. The synthesis of N-benzyl-3-cyclohexene-1-carboxamide is relatively straightforward, and the compound exhibits a wide range of biological activities. Further research on N-benzyl-3-cyclohexene-1-carboxamide and its analogs may lead to the development of new therapeutic agents for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of N-benzyl-3-cyclohexene-1-carboxamide involves the reaction of cyclohexanone with benzylamine in the presence of acetic acid as a catalyst. The reaction proceeds through the formation of an imine intermediate, which is then reduced to the amine using sodium borohydride. The resulting amine is then acylated with chloroformic acid to yield N-benzyl-3-cyclohexene-1-carboxamide.
Applications De Recherche Scientifique
N-benzyl-3-cyclohexene-1-carboxamide has been extensively studied for its potential applications in various fields of research, including medicinal chemistry, drug discovery, and organic synthesis. N-benzyl-3-cyclohexene-1-carboxamide has been reported to exhibit a wide range of biological activities, including antiproliferative, antitumor, and anti-inflammatory properties.
Propriétés
Nom du produit |
N-benzyl-3-cyclohexene-1-carboxamide |
|---|---|
Formule moléculaire |
C14H17NO |
Poids moléculaire |
215.29 g/mol |
Nom IUPAC |
N-benzylcyclohex-3-ene-1-carboxamide |
InChI |
InChI=1S/C14H17NO/c16-14(13-9-5-2-6-10-13)15-11-12-7-3-1-4-8-12/h1-5,7-8,13H,6,9-11H2,(H,15,16) |
Clé InChI |
NYFZHOMYYBOKHW-UHFFFAOYSA-N |
SMILES |
C1CC(CC=C1)C(=O)NCC2=CC=CC=C2 |
SMILES canonique |
C1CC(CC=C1)C(=O)NCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![N-[2-(2-thienyl)ethyl][1,1'-biphenyl]-4-carboxamide](/img/structure/B261786.png)



![1-[(2,4-Difluorophenyl)sulfonyl]-4-methylpiperazine](/img/structure/B261812.png)
![Ethyl 1-{[3-(trifluoromethyl)phenyl]sulfonyl}-3-piperidinecarboxylate](/img/structure/B261815.png)
![Ethyl 1-[(3-bromophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B261822.png)